![molecular formula C27H24F2N6O4 B605927 2-[3,5-Difluoro-4-[[3-[5-methoxy-4-[(3-methoxypyridin-4-yl)amino]pyrimidin-2-yl]indazol-1-yl]methyl]phenoxy]ethanol CAS No. 1891087-61-8](/img/structure/B605927.png)
2-[3,5-Difluoro-4-[[3-[5-methoxy-4-[(3-methoxypyridin-4-yl)amino]pyrimidin-2-yl]indazol-1-yl]methyl]phenoxy]ethanol
Descripción general
Descripción
The compound “2-[3,5-Difluoro-4-[[3-[5-methoxy-4-[(3-methoxypyridin-4-yl)amino]pyrimidin-2-yl]indazol-1-yl]methyl]phenoxy]ethanol” is also known as BAY 1816032 . It is a highly potent and selective BUB1 inhibitor that targets cellular signaling and tumor cell proliferation in cancer models .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrimidine ring, an indazole ring, and a phenoxy group, among others . The planarity of the oxygen-boron-oxygen motif plays an important role in minimizing steric interactions .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 534.5 g/mol . It has a topological polar surface area of 116 Ų . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results .
Aplicaciones Científicas De Investigación
BUB1 Kinase Inhibition
BAY-1816032 is an orally active, ATP-competitive inhibitor that is highly potent and selective for BUB1 kinase . It has shown effectiveness in targeting BUB1-dependent cellular signaling, which is crucial for proper chromosome segregation during cell division . By inhibiting BUB1, BAY-1816032 can induce chromosome mis-segregation, potentially leading to cell death in rapidly dividing tumor cells .
Sensitization of Tumor Cells to Chemotherapy
Research indicates that BAY-1816032 can sensitize tumor cells to taxanes, ATR, and PARP inhibitors . This means that when used in combination with these chemotherapy agents, BAY-1816032 could enhance their efficacy and possibly overcome resistance in treatment-refractory tumors .
Triple-Negative Breast Cancer Treatment
In vivo studies have demonstrated that BAY-1816032, when administered orally, can significantly reduce tumor size in human triple-negative breast xenograft models . This suggests a promising application for BAY-1816032 in treating one of the most challenging forms of breast cancer .
Osteosarcoma Tumorigenesis Suppression
BAY-1816032 has been shown to suppress the tumorigenesis of osteosarcoma by blocking the PI3K/Akt and ERK pathways . These pathways are often implicated in the growth and survival of cancer cells, and their inhibition could lead to reduced tumor proliferation .
Combination Therapy with Microtubule-Targeting Agents
The compound has been found to work synergistically with microtubule-targeting agents like paclitaxel . This synergy could lead to increased rates of chromosomal segregation defects during mitosis, pushing cancer cells towards abortive cell division .
Inhibition of Cancer Cell Proliferation
BAY-1816032 inhibits the proliferation of a variety of cancer cells, with a median IC50 value of 1.4 µM . This broad-spectrum activity against cancer cells highlights its potential as a versatile agent in cancer research and therapy .
Mecanismo De Acción
Target of Action
BAY-1816032 is a potent and selective inhibitor of the mitotic checkpoint serine/threonine kinase, BUB1 . BUB1 is bound to kinetochores and plays various roles during the cell cycle, mainly in the spindle assembly checkpoint (SAC) and chromosome alignment during metaphase .
Mode of Action
BAY-1816032 inhibits BUB1 enzymatic activity, showing potent activity on human BUB1 with an IC50 of 6.5 nM in a biochemical assay with low ATP . It abrogates nocodazole-induced Thr-120 phosphorylation of the major BUB1 target protein histone H2A in HeLa cells with an IC50 of 29 nM . This results in induced lagging chromosomes and mitotic delay .
Biochemical Pathways
BUB1 is involved in centromere cohesion and attachment error correction . Inhibition of BUB1 by BAY-1816032 sensitizes tumor cells towards taxanes, ATR, and PARP inhibitors . This interference with cell-cycle checkpoints opens the opportunity to drive tumor cells into abortive cell division in the presence of DNA damage or misattached chromosomes .
Pharmacokinetics
BAY-1816032 has been tested in mice, rats, and dogs at 0.5 to 5 mg/kg (oral) and 0.5 to 1 mg/kg (intravenous); it is orally bioavailable . It shows slow dissociation kinetics resulting in a long target residence time of 87 minutes .
Result of Action
BAY-1816032 inhibits tumor cell proliferation alone and in combination with taxanes, ATR, and PARP inhibitors . It demonstrated synergy or additivity with paclitaxel or docetaxel in almost all cell lines evaluated . In human triple-negative breast xenograft models, BAY-1816032, when combined with paclitaxel or docetaxel, resulted in a strong and statistically significant reduction of tumor size as compared to the respective monotherapies .
Action Environment
The action of BAY-1816032 is influenced by environmental factors such as the presence of other drugs. For instance, it has been found to be synergistic or additive in combination with paclitaxel or docetaxel, as well as with ATR or PARP inhibitors in cellular assays . Furthermore, its solubility in DMSO up to 10 mM influences its action environment .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3,5-difluoro-4-[[3-[5-methoxy-4-[(3-methoxypyridin-4-yl)amino]pyrimidin-2-yl]indazol-1-yl]methyl]phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N6O4/c1-37-23-13-30-8-7-21(23)32-26-24(38-2)14-31-27(33-26)25-17-5-3-4-6-22(17)35(34-25)15-18-19(28)11-16(12-20(18)29)39-10-9-36/h3-8,11-14,36H,9-10,15H2,1-2H3,(H,30,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOGVAVHOLLLAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1NC2=C(C=NC=C2)OC)C3=NN(C4=CC=CC=C43)CC5=C(C=C(C=C5F)OCCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 118958833 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of BAY 1816032?
A: BAY 1816032 is a potent and selective inhibitor of the BUB1 (budding uninhibited by benzimidazoles 1) kinase [, ]. BUB1 plays a crucial role in chromosome alignment and spindle assembly checkpoint activation during mitosis. By inhibiting BUB1's catalytic activity, BAY 1816032 disrupts these processes. This leads to chromosome mis-segregation, mitotic delay, and ultimately, cell death []. Specifically, BAY 1816032 inhibits the phosphorylation of histone H2A at threonine 120, a key event in BUB1-mediated signaling [].
Q2: How does the structure of BAY 1816032 relate to its activity?
A: While the provided abstracts don't delve into specific structure-activity relationships for BAY 1816032, they highlight that medicinal chemistry efforts led to its development []. This suggests that researchers explored various structural modifications to optimize the compound's potency, selectivity, and pharmacokinetic properties. Further research exploring the structure-activity relationship of BAY 1816032 and its analogs could provide valuable insights for designing more effective BUB1 inhibitors.
Q3: What is the significance of BAY 1816032's long target residence time?
A: BAY 1816032 exhibits slow dissociation kinetics, resulting in a prolonged target residence time of 87 minutes []. This is significant because a longer residence time allows the drug to exert its inhibitory effects for a more extended period, potentially leading to enhanced efficacy and a wider therapeutic window.
Q4: Has BAY 1816032 shown any synergistic effects with other anticancer agents?
A: Yes, preclinical studies have demonstrated that BAY 1816032 acts synergistically or additively with several anticancer agents, including taxanes (paclitaxel, docetaxel), ATR inhibitors, and PARP inhibitors [, ]. This synergistic effect suggests that combining BAY 1816032 with these agents could enhance their efficacy and potentially overcome resistance.
Q5: What are the potential clinical applications of BAY 1816032?
A: Preclinical data suggests that BAY 1816032, particularly in combination with taxanes or PARP inhibitors, holds promise for treating various cancers [, ]. The encouraging results from in vivo xenograft studies, coupled with its favorable safety profile, warrant further investigation of BAY 1816032 in clinical trials to confirm its efficacy and safety in human patients.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



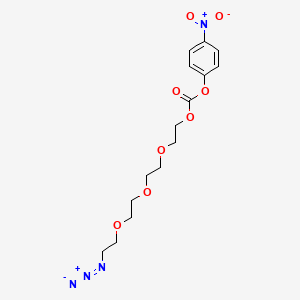
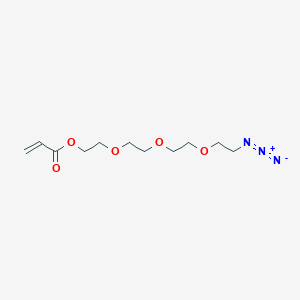
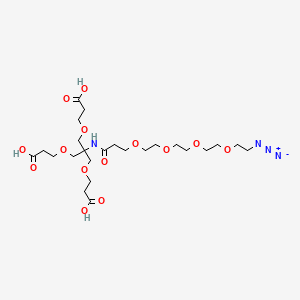
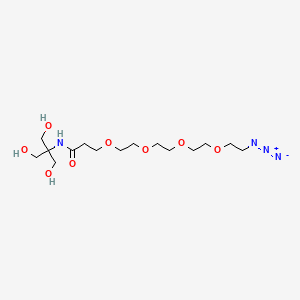
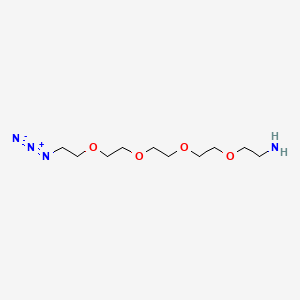
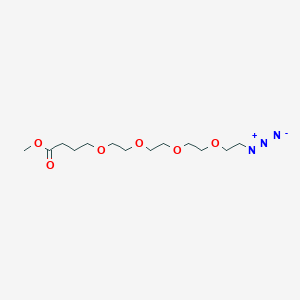
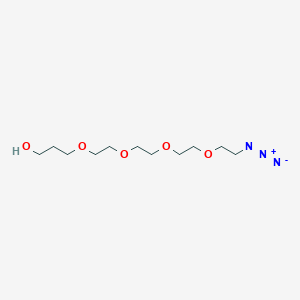

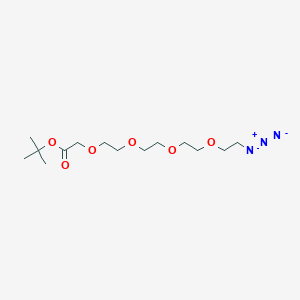

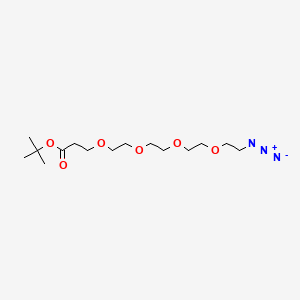
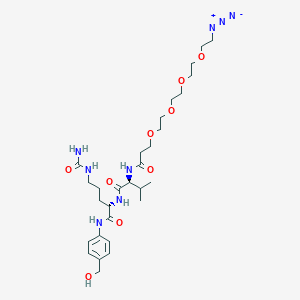
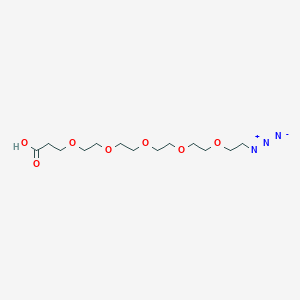
![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B605865.png)